molecular formula C10H13N5O4 B117787 (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol CAS No. 54447-57-3

(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol

Cat. No. B117787
CAS RN: 54447-57-3
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-XUZOCFOZSA-N
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Description

(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol, also known as (2R,3R,4S,5R)-2-amino-5-(hydroxy(113C)methyl)oxolane-3,4-diol, is a compound with a unique structure and properties. It is an important building block in the synthesis of a variety of compounds, such as drugs, antibiotics, and other compounds with therapeutic applications. This compound is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts. The unique structure of (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol makes it an attractive target for research and development.

Scientific Research Applications

  • Corrosion Inhibition : This compound, also known as adenosine, has been studied for its corrosion inhibition activity on mild steel in hydrochloric acid solution. Adenosine showed an inhibition efficiency of 78.88% at a specific concentration, acting as a mixed-type inhibitor for both anodic and cathodic reactions. Its adsorption is a mixed-type process involving physisorption and chemisorption (Lee Yun Sin et al., 2017).

  • Antioxidant Properties : Research on molecular combinations of antioxidants, including ascorbic acid and the pharmacophore of alpha-tocopherol with structures related to this compound, highlighted significant radical scavenging activities. These combinations have shown potential as therapeutic agents in pathological events involving free radical damage (Manfredini et al., 2000).

  • Synthesis of Amino Acids : The compound has been utilized in the synthesis of various amino acids, such as (2S,5R)-5-hydroxylysine, significant in collagen and collagen-like proteins. This demonstrates its role in facilitating the synthesis of biologically important molecules (Marin et al., 2002).

  • Glycosidase Inhibitory Activities : Derivatives of this compound have been synthesized and tested for their inhibitory activities toward glycosidases. The results showed that certain configurations of this compound can selectively inhibit specific glycosidases, which can be valuable in biochemical research (Popowycz et al., 2004).

  • Synthesis of Nucleosides : Its derivatives have been synthesized and evaluated for their potential in various biological activities. This includes the synthesis of nucleoside analogues, which are critical in the study of genetic material and potential therapeutic applications (Kim et al., 2000).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-XUZOCFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine-13C

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